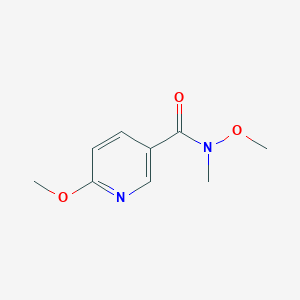
N,6-dimethoxy-N-methylnicotinamide
Cat. No. B1463268
Key on ui cas rn:
858600-08-5
M. Wt: 196.2 g/mol
InChI Key: FXRFUGVOCUTLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07750026B2
Procedure details


A mixture of 6-methoxynicotinic acid (0.784 g) in DMF (10 ml) was stirred with N,O-dimethylhydroxylamine hydrochloride (0.5 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1.16 g) and 1-hydroxy-7-azabenzotriazole (50 mg). Triethylamine (1.67 ml) was added and the reaction mixture was stirred at room temperature for 18 h. The solvent was removed under vacuum and the residue was partitioned between ethyl acetate and water. The organic layer was separated using a hydrophobic filter tube and the solvent was evaporated to give the title compound as a colourless oil (0.86 g).


Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.5 g
Type
reactant
Reaction Step Two

Quantity
1.16 g
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][N:4]=1.Cl.[CH3:13][NH:14][O:15][CH3:16].Cl.CN(C)CCCN=C=NCC.C(N(CC)CC)C>CN(C=O)C.ON1C2N=CC=CC=2N=N1>[CH3:13][N:14]([O:15][CH3:16])[C:7]([C:6]1[CH:5]=[N:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=1)=[O:9] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.784 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
1.16 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
catalyst
|
|
Smiles
|
ON1N=NC2=C1N=CC=C2
|
Step Three
|
Name
|
|
|
Quantity
|
1.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C(=O)C=1C=NC(=CC1)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.86 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
